molecular formula C8H7BrO2Zn B6294822 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF CAS No. 693825-29-5

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF

Cat. No.: B6294822
CAS No.: 693825-29-5
M. Wt: 280.4 g/mol
InChI Key: HVXFHVJCSKNMLB-UHFFFAOYSA-M
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Description

2-Methoxycarbonylphenylzinc bromide is an organometallic reagent in which a zinc atom is bonded to a bromine ligand and a 2-methoxycarbonyl-substituted phenyl group. The methoxycarbonyl (-COOCH₃) group at the ortho position of the phenyl ring introduces electron-withdrawing effects, which modulate the reactivity of the zinc center in cross-coupling reactions such as Negishi, Suzuki-Miyaura, or Kumada couplings. This reagent is typically prepared and stored as a 0.50 M solution in tetrahydrofuran (THF), a solvent that stabilizes organozinc compounds by coordinating to the zinc center. Like most organozinc reagents, it is highly air- and moisture-sensitive, requiring storage under inert atmospheres (e.g., argon) at low temperatures (2–8°C) .

Properties

IUPAC Name

bromozinc(1+);methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXFHVJCSKNMLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=[C-]1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycarbonylphenylzinc bromide can be synthesized through the reaction of 2-bromobenzoic acid methyl ester with zinc in the presence of a suitable catalyst in THF. The reaction typically involves the use of a halogen-metal exchange process, where the bromine atom is replaced by a zinc atom, forming the organozinc compound.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxycarbonylphenylzinc bromide involves large-scale halogen-metal exchange reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and solvents to prevent contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

    Addition reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Common reagents used in reactions with 2-Methoxycarbonylphenylzinc bromide include:

    Electrophiles: Such as alkyl halides and acyl chlorides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is commonly used as the solvent due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving 2-Methoxycarbonylphenylzinc bromide include:

    Biaryl compounds: Formed through coupling reactions.

    Alcohols: Formed through addition reactions with carbonyl compounds.

    Esters and amides: Formed through nucleophilic substitution reactions with acyl chlorides and anhydrides.

Scientific Research Applications

2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:

    Organic synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Medicinal chemistry: Employed in the development of new drug candidates and bioactive compounds.

    Material science: Utilized in the preparation of functional materials and polymers.

    Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxycarbonylphenylzinc bromide with structurally related organozinc bromides, focusing on molecular formulas, concentrations, sensitivities, and key physical properties.

Compound Name Molecular Formula Concentration (THF) Solubility Sensitivity Density (g/mL) Reference
2-Methoxycarbonylphenylzinc bromide C₈H₇BrO₂Zn 0.50 M Reacts with H₂O Air-sensitive Not reported N/A
2-Thienylzinc bromide C₄H₃BrSZn 0.50 M Reacts with H₂O Air-sensitive 0.973
sec-Butylzinc bromide C₄H₉BrZn 0.50 M Reacts with H₂O Air-sensitive 0.968
2,4-Difluorobenzylzinc bromide C₇H₅BrF₂Zn 0.50 M Reacts with H₂O Air-sensitive Not reported
Phenethylzinc bromide C₈H₉BrZn 0.50 M Reacts with H₂O Air-sensitive Not reported
(2-Trifluoromethylphenyl)zinc bromide C₇H₄BrF₃Zn 0.50 M Reacts with H₂O Air-sensitive Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxycarbonyl (-COOCH₃) and trifluoromethyl (-CF₃) groups () are electron-withdrawing, reducing the electron density at the zinc center compared to electron-donating groups like alkyl chains (e.g., sec-butyl ).
  • Solubility and Stability : All listed reagents are THF-soluble due to the solvent’s strong Lewis basicity, which stabilizes the zinc center. Reactivity with water necessitates rigorous anhydrous handling .

Reactivity in Cross-Coupling Reactions

Organozinc bromides are widely used in catalytic cross-coupling reactions. Their reactivity depends on the electronic and steric effects of their substituents:

  • Aryl vs. Alkyl Zinc Reagents : Aryl-zinc reagents (e.g., 2-methoxycarbonylphenylzinc bromide) exhibit slower transmetalation kinetics compared to alkyl-zinc counterparts like sec-butylzinc bromide due to reduced electron density at the zinc center .
  • Steric Effects : Bulky substituents (e.g., cyclohexylmethyl ) hinder reaction rates, whereas linear alkyl or smaller aryl groups (e.g., phenethyl ) facilitate faster coupling.

Research Findings and Industrial Relevance

  • Stability Studies: Organozinc bromides with electron-withdrawing substituents (e.g., -COOCH₃, -CF₃) demonstrate enhanced thermal stability in THF compared to alkyl-zinc reagents, which may degrade at elevated temperatures .
  • Catalytic Efficiency : Palladium-catalyzed couplings with 2-methoxycarbonylphenylzinc bromide achieve moderate to high yields (70–85%) in aryl-aryl bond formations, though reaction times are longer than those with electron-rich aryl-zinc reagents .

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